Acuminatopyrone

Description

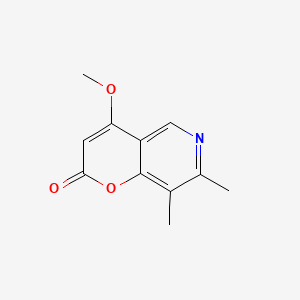

Structure

3D Structure

Properties

CAS No. |

135038-52-7 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-methoxy-7,8-dimethylpyrano[3,2-c]pyridin-2-one |

InChI |

InChI=1S/C11H11NO3/c1-6-7(2)12-5-8-9(14-3)4-10(13)15-11(6)8/h4-5H,1-3H3 |

InChI Key |

VGBBYOCIBXGFIR-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC |

Canonical SMILES |

CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC |

Synonyms |

4-methoxy-7,8-dimethyl-2H-pyrano(3,2-c)pyridin-2-one acuminatopyrone |

Origin of Product |

United States |

Natural Occurrence and Producer Organisms of Acuminatopyrone

Primary Fungal Sources of Acuminatopyrone

This compound is a secondary metabolite produced by several species within the fungal genus Fusarium. These fungi are ubiquitous in nature and are known for producing a wide array of chemical compounds.

Fusarium acuminatum as a Producer Organism

Fusarium acuminatum is a notable producer of this compound. rsc.orgmycocentral.eu This fungus is a recognized plant pathogen, causing diseases such as leaf spots, potato dry rot, and Fusarium head blight in cereal grains. mdpi.com It is also responsible for postharvest rot in fruits like kiwifruit and root rot in various plants. mdpi.com Beyond its pathogenic activities, research has identified Fusarium acuminatum as a source of metabolic products, including this compound and chlamydosporol. rsc.orgmdpi.com

Fusarium chlamydosporum as a Producer Organism

Fusarium chlamydosporum is another key fungal species known to produce this compound. researchgate.netnih.gov This species is commonly found in soil, particularly in warmer climates, and can colonize various plants. tmkarpinski.com It has been isolated from diverse substrates such as American long grain rice, river water, maize, and Egyptian clover. researchgate.netajbls.com While it can be a secondary invader of plant tissues, it has also been associated with specific plant diseases. tmkarpinski.com In addition to this compound, F. chlamydosporum produces other secondary metabolites like chlamydosporol and moniliformin. researchgate.nettmkarpinski.comajbls.com

Fusarium tricinctum as a Producer Organism

Fusarium tricinctum is a well-documented producer of this compound. researchgate.netnih.govacs.orgidexlab.comacs.org This species is a significant plant pathogen with a global distribution, particularly in temperate regions. nih.gov It is a primary cause of Fusarium head blight and root rot in cereals such as wheat, rice, maize, and oats. nih.gov The production of this compound by F. tricinctum has been confirmed in multiple studies, often alongside other metabolites like chlamydosporol and blumenol A. researchgate.netnih.govtandfonline.com

Fusarium avenaceum and its Role in this compound Production

Fusarium avenaceum is also recognized for its ability to produce this compound. nih.govnih.gov This fungus is a widespread and aggressive pathogen of numerous crops, causing root rot in pulse crops and Fusarium head blight in cereals. nih.govnih.gov It has a broad host range and is also known to cause post-harvest storage rot in apples and carrots. nih.govapsnet.orgapsnet.org The production of this compound by F. avenaceum is part of a diverse secondary metabolite profile that includes enniatins, moniliformin, and chrysogine. nih.govnih.govapsnet.orgapsnet.orgscience.gov

Prevalence within the Fusarium tricinctum Species Complex (FTSC)

The Fusarium tricinctum species complex (FTSC) is a genetically diverse group of Fusarium species that includes several this compound producers. nih.govresearchgate.net This complex is of significant concern in agriculture due to its role in causing Fusarium head blight in cereals like wheat and barley. nih.gov

Recent phylogenetic studies have revealed a wide genetic diversity within the FTSC. nih.govresearchgate.net In a study of Italian isolates, F. avenaceum was the most common species, followed by a new, unnamed Fusarium species, F. tricinctum, and F. acuminatum. nih.gov Research confirms that the production of this compound is a widespread characteristic across the FTSC, along with other bioactive secondary metabolites such as chlamydosporol, longiborneol, fungerin, and butanolide. nih.gov The ability to produce these compounds appears to be a common trait among the various species within this complex. tandfonline.comnih.gov

Geographic Distribution and Substrate Association of this compound-Producing Fungi

This compound-producing Fusarium species are found worldwide, with their distribution often influenced by climatic factors like temperature and humidity. nih.govfrontiersin.org These fungi are common in soil and are associated with a wide variety of plant substrates. tmkarpinski.compensoft.net

Fusarium tricinctum, for instance, is prevalent in temperate and semi-tropical regions, infecting a range of cereal crops. nih.govfrontiersin.org Fusarium chlamydosporum is frequently found in the soil of warmer areas and has been isolated from diverse plant materials and even aquatic environments. researchgate.nettmkarpinski.comajbls.com Fusarium avenaceum is considered a cosmopolitan plant pathogen, affecting a wide host range in both temperate and warmer climates. nih.gov

The substrates from which these fungi are isolated are varied and reflect their adaptability. They are commonly found on cereals like wheat, barley, maize, and rice. nih.govnih.gov They have also been identified on other crops such as apples, carrots, and various pulse crops. nih.govapsnet.orgapsnet.org The ability of these fungi to thrive on diverse organic materials contributes to their widespread presence and the subsequent occurrence of this compound in different environments.

| Fungus Species | Known to Produce this compound | Common Substrates | Geographic Distribution |

| Fusarium acuminatum | Yes | Cereals, Potatoes, Kiwifruit | Worldwide |

| Fusarium chlamydosporum | Yes | Rice, Maize, Clover, Soil | Warmer regions |

| Fusarium tricinctum | Yes | Wheat, Barley, Maize, Oats | Temperate and semi-tropical regions |

| Fusarium avenaceum | Yes | Cereals, Pulse crops, Apples, Carrots | Cosmopolitan |

Biosynthetic Pathways and Genetic Determinants of Acuminatopyrone

Elucidation of Acuminatopyrone Biosynthesis

The journey to understanding how fungi synthesize this compound has been guided by a combination of analytical chemistry, genetics, and bioinformatics. Initial studies focused on identifying the producing organisms, with several strains of Fusarium chlamydosporum and F. tricinctum being recognized as sources of this compound. researchgate.net The structural analysis of this compound, revealing it to be 4-methoxy-7,8-dimethyl-2H-pyrano[4,3-b]pyridin-2-one, provided the first clues to its biosynthetic origins. researchgate.net This structure strongly suggested a polyketide pathway, a common route for secondary metabolite production in fungi.

Further elucidation has been advanced through techniques such as feeding experiments with isotopically labeled precursors, which can trace the incorporation of basic building blocks into the final molecule. researchgate.netsnscourseware.org While direct experimental evidence for every step in this compound's biosynthesis is still an area of active research, the accumulated data strongly supports its origin from a polyketide precursor.

Polyketide Nature and Enzymatic Machinery

The molecular architecture of this compound is a clear indicator of its polyketide nature. Polyketides are a diverse class of natural products assembled from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. wikipedia.org This assembly is carried out by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org

Based on its chemical structure, the biosynthesis of this compound is predicted to involve a specific type of PKS known as a reducing Type I Polyketide Synthase (R-PKS). researchgate.netnih.gov Type I PKSs are large, multifunctional proteins that contain a series of domains, each responsible for a specific catalytic step in the polyketide chain assembly and modification. wikipedia.org The "reducing" designation indicates the presence of domains that can modify the growing polyketide chain by reducing keto groups to hydroxyl groups and subsequently dehydrating them to form double bonds. wikipedia.orgnih.gov This reductive processing is a key feature that distinguishes R-PKSs from non-reducing PKSs and leads to a greater diversity of chemical structures. The prediction of an R-PKS involvement is a significant step towards understanding the enzymatic machinery responsible for creating the this compound scaffold. researchgate.netnih.gov

Co-occurrence and Mechanistic Consistency with Related Fungal Metabolites

The production of this compound does not occur in isolation. It is often found alongside other structurally related metabolites, providing further clues about its biosynthetic origins.

A consistent observation is the co-occurrence of this compound with chlamydosporol and its derivatives, such as chlamydospordiol. researchgate.netnih.gov This co-production strongly suggests a shared or closely related biosynthetic pathway. The structural similarities between these compounds further support the hypothesis that they arise from a common polyketide precursor, likely synthesized by the same R-PKS. researchgate.net The idea of a common biosynthetic pathway for this family of molecules has been proposed by multiple research groups, highlighting the interconnectedness of secondary metabolism within these fungi. researchgate.netnih.gov

Comparative Analysis with Other Pyrone Derivatives (e.g., Gibepyrones, Fusapyrone)

The biosynthesis of α- and γ-pyrone compounds in fungi, particularly within the diverse Fusarium genus, is predominantly governed by polyketide synthase (PKS) enzymes. While these compounds share a common pyrone core, the genetic architecture and biosynthetic logic responsible for their production exhibit notable variations. This compound, a 2H-pyran-2-one derivative, is believed to follow a polyketide pathway, similar to the well-characterized gibepyrones and fusapyrones. researchgate.netnih.gov However, the specific genetic determinants for this compound are less defined compared to those of its counterparts.

Biosynthesis of this compound

This compound is produced by several Fusarium species, including F. acuminatum, F. chlamydosporum, and F. tricinctum. researchgate.net Its production has not yet been definitively linked to a specific biosynthetic gene cluster (BGC). researchgate.netnih.gov However, based on its molecular structure and its co-occurrence with related molecules like chlamydosporol, it is hypothesized to be the product of a single, reducing Type 1 polyketide synthase (R-PKS). researchgate.netnih.gov

Comparative genomic analyses of producing and non-producing strains of Fusarium avenaceum have provided clues to its genetic origin. nih.govmdpi.com These studies identified a BGC containing a reducing PKS that was intact in strains producing both chlamydosporol and this compound but was disrupted in non-producing strains. nih.gov This candidate PKS gene shares homology with PKS44, which has a loose association with the biosynthesis of solanapyrone in Alternaria solani. mdpi.com

Biosynthesis of Gibepyrones

Gibepyrones represent a family of α-pyrone mycotoxins produced by species such as Fusarium fujikuroi and Fusarium graminearum. mdpi.comnih.gov Their formation is unequivocally of polyketide origin. ebi.ac.uknih.gov The biosynthesis initiates with the creation of gibepyrone A, the primary polyketide product, from an acetyl-CoA starter unit and three malonyl-CoA extender units, with two C-methylation steps. researchgate.net

The core enzyme is a PKS, identified as PKS13 (designated Gpy1) in F. fujikuroi and PKS8 in F. graminearum. mdpi.comebi.ac.uknih.gov The genetic organization differs between these species. In F. fujikuroi, Gpy1 is part of a small, two-gene cluster alongside Gpy2, which encodes an ATP-binding cassette (ABC) transporter. ebi.ac.uknih.gov Interestingly, Gpy2 has a minor role in efflux but is primarily involved in repressing the expression of the GPY1 gene. ebi.ac.uknih.gov In contrast, PKS8 in F. graminearum appears to be a stand-alone gene, lacking an associated transporter or other biosynthetic enzymes within a cluster. mdpi.comresearchgate.net Subsequent modifications of gibepyrone A, leading to derivatives like gibepyrones B and D, are carried out by cytochrome P450 monooxygenases that are not encoded within the primary gene cluster. mdpi.comebi.ac.uknih.gov

Biosynthesis of Fusapyrone (B118556)

Fusapyrone and its precursor, deoxyfusapyrone, are γ-pyrone polyketides produced by Fusarium mangiferae and Fusarium semitectum. nih.govfrontiersin.org The complex structure of fusapyrone suggests it is derived from the condensation of eleven acetyl-CoA units, a process characteristic of PKS activity. nih.gov

Research has identified the highly reducing PKS encoded by the gene FmPKS40 (also referred to as FmFPY1) as the key enzyme in fusapyrone biosynthesis in F. mangiferae. nih.govfrontiersin.orgmdpi.com Unlike the stand-alone gene for gibepyrone in F. graminearum, FmPKS40 is located within a putative gene cluster, the boundaries of which have been explored through co-expression studies. frontiersin.org The regulation of this pathway is distinct, showing strong repression in the presence of high nitrogen concentrations but remaining independent of ambient pH. nih.govfrontiersin.orgresearchgate.net Furthermore, the biosynthesis is under epigenetic control, as it is critically dependent on the histone H3K9 methyltransferase, FmKmt1. nih.govuniprot.org

Comparative Analysis of Biosynthetic Features

The table below summarizes and contrasts the key biosynthetic features of this compound, gibepyrones, and fusapyrone.

| Feature | This compound | Gibepyrones | Fusapyrone |

|---|---|---|---|

| Pyrone Type | α-pyrone (2H-pyran-2-one) | α-pyrone (2H-pyran-2-one) | γ-pyrone |

| Precursor Units | Hypothesized Polyketide | 1x Acetyl-CoA, 3x Malonyl-CoA researchgate.net | 11x Acetyl-CoA (hypothesized) nih.gov |

| Primary Product | Unknown | Gibepyrone A mdpi.comebi.ac.uk | Deoxyfusapyrone frontiersin.org |

| Tailoring Reactions | Unknown | Oxidation by non-cluster P450s mdpi.comebi.ac.uknih.gov | Unknown |

| Regulation | Unknown | Repressed by Velvet complex; positively regulated by Sge1; Gpy2 represses GPY1 nih.govebi.ac.uknih.gov | Nitrogen repression; pH independent; epigenetic control via FmKmt1 nih.govfrontiersin.org |

Comparative Analysis of Genetic Determinants

This table provides a comparative overview of the genes and gene clusters responsible for producing each pyrone derivative.

| Genetic Determinant | This compound | Gibepyrones | Fusapyrone |

|---|---|---|---|

| Core Enzyme Type | Reducing Type 1 PKS (hypothesized) researchgate.netnih.gov | PKS ebi.ac.uknih.gov | Highly Reducing PKS nih.govfrontiersin.org |

| Core Gene(s) | PKS44 homolog (putative) mdpi.com | Gpy1 (PKS13) in F. fujikuroi; PKS8 in F. graminearum mdpi.comebi.ac.uk | FmPKS40 (FmFPY1) in F. mangiferae nih.govmdpi.com |

| Gene Cluster Organization | Putative BGC identified via comparative genomics nih.gov | Small two-gene cluster (Gpy1, Gpy2) in F. fujikuroi; Stand-alone gene (PKS8) in F. graminearum mdpi.comnih.govresearchgate.net | Located in a putative BGC frontiersin.org |

| Other Cluster Genes | Unknown | Gpy2 (ABC transporter) in F. fujikuroi ebi.ac.uknih.gov | Putative cluster defined by co-expression frontiersin.org |

Chemical Structure Elucidation and Advanced Spectroscopic Characterization of Acuminatopyrone

Historical Context of Acuminatopyrone Structure Assignment and Subsequent Revision

This compound was first isolated as a metabolite of Fusarium acuminatum. acs.org Initial spectroscopic analysis led to a proposed chemical structure. However, subsequent, more detailed investigations involving advanced NMR techniques necessitated a revision of this initial assignment. acs.orgresearchgate.net This revision was crucial for accurately understanding the compound's biosynthetic relationship with other co-occurring metabolites, such as chlamydosporol. acs.orgresearchgate.net The corrected structure of this compound was established as 4-methoxy-7,8-dimethyl-2H-pyrano[4,3-b]pyridin-2-one. acs.orgresearchgate.netresearchgate.netidexlab.com This revision underscores the iterative nature of scientific discovery and the power of advanced spectroscopic methods in refining our understanding of molecular architecture.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in both the initial characterization and the eventual structural revision of this compound. figshare.comnih.gov The application of specialized one-dimensional (1D) and two-dimensional (2D) NMR experiments provided the detailed connectivity and stereochemical information necessary for an unambiguous structure determination. acs.orgresearchgate.net

NOEDIF and HETCOR NMR Experiments for Stereochemical and Connectivity Insights

The revision of this compound's structure was heavily reliant on data from Nuclear Overhauser Effect Difference Spectroscopy (NOEDIF) and Heteronuclear Correlation (HETCOR) NMR experiments. acs.orgresearchgate.net

The NOEDIF experiment was critical for establishing through-space proximities between specific protons in the molecule. By irradiating specific proton signals, enhancements in the signals of nearby protons were observed. These observed Nuclear Overhauser Effects (nOes) provided crucial information about the spatial arrangement of the substituents on the pyridinone core, which was essential for confirming the revised structure. acs.org

The HETCOR experiment, on the other hand, was used to determine one-bond carbon-proton correlations. This 2D NMR technique definitively linked each proton to its directly attached carbon atom, confirming the carbon skeleton and the placement of the methyl and methoxy (B1213986) groups. acs.orgresearchgate.net

Detailed 1D and 2D NMR Data Analysis

A comprehensive analysis of both 1D (¹H and ¹³C) and 2D NMR data was performed to fully characterize this compound. The ¹H NMR spectrum revealed the chemical shifts and coupling constants of all protons, while the ¹³C NMR spectrum identified the chemical shifts of all carbon atoms, including four quaternary carbons with shifts above 150 ppm. acs.org The integration of these datasets, along with the correlations observed in the HETCOR and NOEDIF spectra, allowed for the complete assignment of all proton and carbon signals, solidifying the revised structural assignment. acs.org

¹H and ¹³C NMR Data for this compound acs.org

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 162.2 | - |

| 3 | 91.0 | 5.65 (s) |

| 4 | 165.7 | - |

| 4a | 104.5 | - |

| 5 | 100.9 | 6.20 (s) |

| 7 | 155.8 | - |

| 8 | 146.7 | - |

| 8a | 115.8 | - |

| 7-Me | 23.4 | 2.50 (s) |

| 8-Me | 14.9 | 2.45 (s) |

| 4-OMe | 56.4 | 4.00 (s) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) played a pivotal role in determining the precise molecular formula of this compound. scilit.comresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.comlabmanager.comuni-rostock.de This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, HRMS analysis yielded a molecular formula of C₁₁H₁₁NO₃. acs.orgnih.gov This information was fundamental in the initial stages of structure elucidation and provided a critical constraint that any proposed structure must satisfy. The experimentally determined exact mass was consistent with the calculated mass for this formula, providing strong evidence for the elemental composition of the molecule. acs.org

Integration of Spectroscopic Data for Definitive Structural Elucidation

The definitive structure of this compound was ultimately established through the careful integration of data from multiple spectroscopic techniques. figshare.comnih.govcam.ac.ukacdlabs.com The molecular formula provided by HRMS set the stage for the detailed structural work that followed. acs.org

The 1D and 2D NMR data, particularly the connectivity information from the HETCOR experiment and the spatial insights from the NOEDIF experiment, were pieced together to build the molecular framework. acs.orgresearchgate.net The chemical shifts in both the ¹H and ¹³C NMR spectra were compared with known values for similar structural motifs to further support the proposed structure. acs.org The combination of these powerful analytical methods allowed for the unambiguous revision and confirmation of the structure of this compound as 4-methoxy-7,8-dimethyl-2H-pyrano[4,3-b]pyridin-2-one. acs.orgresearchgate.net

Biological Activities and Ecological Roles of Acuminatopyrone

Phytotoxic Effects of Acuminatopyrone

This compound exhibits notable phytotoxic properties, particularly in its ability to hinder the early stages of plant development.

Inhibitory Activity on Plant Seedling Development (e.g., Bromus tectorum radicle length)

Research has demonstrated that this compound can significantly impede the development of plant seedlings. nih.govscience.gov A key example of this is its effect on Bromus tectorum, commonly known as cheatgrass, an invasive winter annual grass in North America. nih.gov In laboratory bioassays, this compound has been shown to reduce the radicle length of B. tectorum seedlings. nih.gov This inhibitory action on a critical aspect of germination and establishment highlights its potential as a natural herbicide.

One study isolated several metabolites, including this compound, from a seed-pathogenic Fusarium strain. nih.govscience.gov When tested on B. tectorum seedlings, this compound displayed moderate inhibitory activity, contributing to a significant reduction in both coleoptile and radicle length. nih.gov This suggests that this compound, as a phytotoxin, plays a role in the pathogenic interactions between certain Fusarium species and their plant hosts.

Role as a Fungal Secondary Metabolite in Plant-Fungus Interactions

Fungi and plants engage in complex chemical dialogues, with secondary metabolites playing a crucial role. nih.govfrontiersin.orgnih.gov this compound, as a fungal secondary metabolite, is a key player in these interactions. nih.govresearchgate.net Fungi produce a vast array of such compounds, which are not essential for their primary growth but are critical for mediating relationships with other organisms, including plants. nih.govnih.govresearchgate.net

These interactions can range from pathogenic to symbiotic. frontiersin.orgku.edu In pathogenic relationships, fungal secondary metabolites like this compound can act as phytotoxins, disrupting plant physiological processes and facilitating fungal invasion. nih.govnih.gov The production of these metabolites is often influenced by environmental cues and the specific plant host, indicating a sophisticated co-evolutionary relationship. nih.govfrontiersin.org The ability of fungi to produce a diverse arsenal (B13267) of secondary metabolites underscores their adaptability and their capacity to interact with and colonize plant tissues. nih.govresearchgate.net

Investigation of this compound as a Virulence Factor in Plant Pathogenesis

The role of this compound extends to its potential as a virulence factor, a molecule that contributes to the pathogenicity of a microbe.

Context within Fusarium avenaceum Pathogenesis on Pulse Crops

Fusarium avenaceum is recognized as an aggressive pathogen that causes significant root rot disease in pulse crops, posing a threat to agriculture. researchgate.netmdpi.comdntb.gov.ua Studies have identified this compound as one of the secondary metabolites produced by this fungus. researchgate.netresearchgate.net The production of this compound by F. avenaceum is significant because this fungus is a major contributor to root rot in crops like peas and lentils. mdpi.comresearchgate.net While the precise role of many Fusarium metabolites in disease development is still under investigation, their presence in pathogenic strains suggests a contribution to the fungus's ability to cause disease. researchgate.net

Ecological Significance of this compound Production in Fungal Communities

The production of secondary metabolites like this compound has broader ecological implications for fungal communities. ku.eduresearchgate.netucsb.edu These compounds can influence the competitive interactions between different fungal species and other microorganisms in the soil. ku.edumdpi.comfrontiersin.org By inhibiting the growth of competing organisms, fungi that produce this compound may gain a competitive advantage in colonizing substrates and accessing nutrients.

Furthermore, the presence of such bioactive compounds can shape the structure and function of the entire microbial community within an ecosystem. ku.eduucsb.edu The ability of certain fungi to produce phytotoxins can influence plant community composition by selectively inhibiting the growth of susceptible plant species. nih.govku.edu Therefore, the production of this compound is not only relevant to specific plant-pathogen interactions but also plays a role in the intricate web of microbial and plant-microbe relationships that govern ecosystem dynamics. ku.eduresearchgate.netucsb.edu

Potential for Biological Control Applications via Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are considered a significant source of bioactive compounds. nih.govmdpi.com These microorganisms can play a crucial role in protecting their host plants from various biotic and abiotic stresses. nih.govmdpi.com Their potential as biological control agents in agriculture and forestry is a field of growing interest, as they can produce an array of secondary metabolites that inhibit the growth of pathogenic organisms. nih.govmdpi.com This natural arsenal of molecules can form a type of "biological shield" for the host plant. nih.govmdpi.com

This compound has been identified as a metabolic product of certain endophytic fungi, highlighting its potential for use in biocontrol strategies. mdpi.comresearchgate.net Research has shown that the endophytic fungus Fusarium acuminatum (strain BEN48), isolated from the cherry tree Prunus yedoensis, produces this compound. mdpi.com The culture filtrate of this fungus demonstrated notable antifungal activity against several wood decay fungi, specifically the white rot fungi Trametes versicolor, Ganoderma gibbosum, and Vanderbylia fraxinea. mdpi.com This suggests that this compound, as a component of the fungal filtrate, contributes to these antagonistic properties, presenting a potential application for managing wood decay in forestry and urban environments. mdpi.com

Similarly, this compound has been isolated from Fusarium solani, an endophytic fungus associated with the medicinal plant Withania somnifera L. researchgate.net The production of such bioactive compounds by endophytes underscores their value as agents for biological control and plant growth promotion. researchgate.net The ability of these fungi to be cultivated and to produce their active metabolites in vitro opens avenues for developing new, sustainable products for managing plant diseases. nih.govmdpi.com

Co-occurrence with Other Bioactive Metabolites and Potential Synergistic or Antagonistic Effects in Ecological Contexts

This compound has been found to co-occur with other bioactive fungal metabolites. For instance, in the endophytic fungus Fusarium acuminatum, this compound is co-extracted with another metabolite, chlamydosporol. mdpi.com Likewise, studies on the endophyte Fusarium solani have identified the co-production of this compound and blumenol A. researchgate.net

The ecological implications of this co-occurrence lie in the potential for synergistic or antagonistic effects against other organisms. In a natural context, a mixture of compounds can target multiple pathways in a competing organism, an effect known as pharmacodynamic synergism. nih.gov While the specific interactive effects of this compound with its co-occurring metabolites have not been extensively detailed, the presence of these chemical cocktails suggests a sophisticated defense mechanism. For example, in a complex microbial environment, one compound might weaken a competitor, allowing another co-produced metabolite to have a more potent effect. Conversely, antagonistic interactions could also occur, where one compound might inhibit the activity of another. nih.gov Understanding these interactions is crucial for assessing the true ecological role of this compound and for harnessing its full potential in applications like biological control. mdpi.com

Table 1: Co-occurrence of this compound with Other Bioactive Metabolites

| Producing Fungus | Co-occurring Metabolite |

|---|---|

| Fusarium acuminatum | Chlamydosporol mdpi.com |

Isolation and Advanced Analytical Methodologies for Acuminatopyrone Research

The isolation and purification of acuminatopyrone from its natural sources are critical steps for its structural elucidation, biological activity assessment, and further research. The process typically involves the cultivation of the producer fungus, followed by extraction of metabolites and subsequent chromatographic separation to yield the pure compound.

Future Research Directions and Perspectives on Acuminatopyrone

Comprehensive Elucidation of Remaining Biosynthetic Steps and Associated Enzymes

The biosynthetic pathway of acuminatopyrone is only partially understood, offering a significant opportunity for discovery in fungal genetics and enzymology. Current evidence suggests that this compound is a polyketide, likely synthesized by a reducing Type 1 polyketide synthase (R-PKS). researchgate.netmdpi.com This hypothesis is supported by the co-production of structurally related compounds like chlamydosporol, which points towards a shared metabolic origin. researchgate.net

Future research must focus on definitively identifying and characterizing the complete biosynthetic gene cluster (BGC) responsible for this compound synthesis. A key step will be the unequivocal identification of the core PKS gene. Comparative genomics, where the genomes of this compound-producing and non-producing fungal strains are compared, has already predicted a candidate BGC with an R-PKS that is disrupted in non-producing strains. mdpi.com Experimental validation of this candidate cluster through gene knockout and heterologous expression studies is a critical next step.

Beyond the core PKS, the functions of the tailoring enzymes within the BGC need to be elucidated. These enzymes are responsible for the modifications that finalize the this compound structure, such as methylation and the formation of the pyrone ring. A systematic investigation of each open reading frame within the identified BGC will be necessary to assign function to each enzyme. This can be achieved through a combination of in-vitro enzymatic assays with purified proteins and in-vivo analysis of gene deletion mutants.

Table 1: Proposed Research Steps for Elucidating this compound Biosynthesis

| Research Step | Methodology | Expected Outcome |

| Identification of the this compound BGC | Comparative genomics, transcriptomics (RNA-Seq) | Identification of a candidate BGC that is upregulated during this compound production. |

| Validation of the Core PKS Gene | Gene knockout via CRISPR-Cas9, heterologous expression in a model fungus (e.g., Aspergillus nidulans) | Confirmation of the PKS gene's role in this compound biosynthesis. |

| Characterization of Tailoring Enzymes | Individual gene knockouts, in-vitro assays with purified recombinant enzymes | Determination of the specific function of each tailoring enzyme (e.g., methyltransferase, oxidase) in the pathway. |

| Reconstitution of the Biosynthetic Pathway | Heterologous expression of the entire BGC in a suitable host | In-vivo confirmation of the complete set of genes required for this compound synthesis. |

Application of Advanced Molecular Biology and Genetic Engineering for Production Optimization

Once the this compound BGC is fully characterized, advanced molecular biology and genetic engineering techniques can be employed to optimize its production. pressbooks.pub The native Fusarium producers are often not ideal for industrial-scale fermentation due to slow growth, complex nutritional requirements, or the co-production of unwanted mycotoxins. Transferring the this compound BGC into a more tractable microbial host, such as Saccharomyces cerevisiae or a well-characterized filamentous fungus like Aspergillus niger, could enable more efficient and controlled production. nih.gov

Genetic engineering strategies can be applied to further enhance yields. wikipedia.org This includes:

Promoter engineering: Replacing the native promoters in the BGC with strong, inducible promoters to drive high levels of gene expression.

Metabolic pathway engineering: Modifying the host's primary metabolism to increase the supply of precursor molecules (e.g., acetyl-CoA and malonyl-CoA) required for polyketide synthesis.

Transporter engineering: Overexpressing efflux pumps that can export this compound out of the cell, thereby preventing potential feedback inhibition or toxicity and simplifying downstream processing.

These approaches, which have been successfully used to improve the production of other valuable natural products, hold great promise for making this compound more readily available for further research and potential applications. mdpi.com

In-depth Investigation of this compound's Precise Molecular Mechanisms in Ecological Interactions

As a secondary metabolite produced by plant-pathogenic fungi, this compound likely plays a significant role in the producing organism's ecological interactions. scielo.br These interactions can be with the host plant, competing microbes, or even higher organisms. Future research should aim to unravel the precise molecular mechanisms by which this compound mediates these ecological roles.

Initial studies have classified this compound as a cholinesterase inhibitor, which suggests a potential neurotoxic mode of action. nih.gov This activity could be relevant in deterring insect herbivores from feeding on the fungus or the infected plant. Detailed investigations into the specific targets and inhibitory kinetics of this compound on cholinesterases from various organisms (insects, nematodes, etc.) are warranted.

Furthermore, the role of this compound in the context of plant disease needs to be thoroughly explored. Does it act as a virulence factor that facilitates fungal invasion and colonization of the plant host? Does it suppress plant defense responses? Studies involving the application of purified this compound to different plant species and the comparison of wild-type versus this compound-deficient fungal strains in plant infection assays will be crucial to answering these questions. The molecular basis of its phytotoxicity, if any, could be investigated through transcriptomic and proteomic analyses of treated plant tissues to identify affected cellular pathways. nih.gov

Development of Innovative Analytical Methodologies for High-Throughput Detection and Environmental Monitoring

The ability to detect and quantify this compound in various matrices is essential for both research and potential regulatory purposes. While methods like high-performance liquid chromatography (HPLC) with UV detection have been developed, there is a need for more advanced and high-throughput analytical methodologies. nih.gov

Future research in this area should focus on:

Developing highly sensitive and specific mass spectrometry-based methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis and methods specific for this compound should be developed and validated for various sample types, including grain, soil, and water. nih.gov

Creating antibody-based immunoassays: The development of monoclonal antibodies specific to this compound would enable the creation of rapid and cost-effective screening tools like enzyme-linked immunosorbent assays (ELISA). These would be particularly useful for high-throughput screening of agricultural commodities.

Designing biosensors: The integration of biological recognition elements (e.g., enzymes or antibodies) with a transducer could lead to the development of portable biosensors for real-time, on-site detection of this compound in the field or in food processing facilities.

These innovative analytical tools would greatly facilitate research into the environmental fate of this compound and its prevalence in the food chain. fao.orgcdc.gov

Structure-Activity Relationship Studies for Specific Ecological Applications (e.g., Phytoremediation, Biocontrol)

Understanding the relationship between the chemical structure of this compound and its biological activity is key to harnessing its potential for specific applications. Structure-activity relationship (SAR) studies involve the synthesis or isolation of various analogs of this compound and the systematic evaluation of their biological effects. nih.govnih.gov

For biocontrol applications, SAR studies could focus on identifying the structural motifs responsible for its antifungal, insecticidal, or herbicidal properties. swjsjz.cn By modifying different parts of the this compound molecule, it may be possible to design new compounds with enhanced potency against specific pests or pathogens while minimizing off-target effects. For example, the cholinesterase inhibitory activity could be optimized for selectivity towards insect pests over beneficial organisms.

In the context of phytoremediation, the potential for this compound or its derivatives to influence plant growth and stress tolerance could be explored. While some mycotoxins are phytotoxic, others can have hormetic effects at low concentrations. SAR studies could help to identify analogs that might promote plant growth or enhance the uptake of environmental pollutants without causing harm to the plant.

Q & A

Q. 1.1. What are the standard protocols for synthesizing Acuminatopyrone, and how can purity be validated?

this compound synthesis typically involves [describe general method, e.g., polyketide pathway optimization or enzymatic catalysis]. Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods (NMR, MS). Quantify impurities using integration of NMR peaks or HPLC area-under-curve analysis. Ensure solvent residues are below ICH guidelines (e.g., <0.1% for DMSO) .

Q. 1.2. How should researchers design experiments to characterize this compound’s structural and physicochemical properties?

Adopt a tiered approach:

- Primary characterization : Use UV-Vis, IR, and HR-MS for functional group identification and molecular weight confirmation.

- Advanced analysis : Employ X-ray crystallography or 2D NMR (COSY, HSQC) for stereochemical resolution.

- Physicochemical profiling : Measure logP (octanol-water partition coefficient), solubility in biorelevant media, and stability under varied pH/temperature conditions. Document all parameters in tables with triplicate measurements and standard deviations .

Q. 1.3. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

Q. 2.1. How can conflicting bioactivity data for this compound across studies be resolved?

Contradictions often arise from methodological variability. Address this by:

- Replication : Repeat experiments under identical conditions (e.g., cell lines, incubation time).

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., effect size, confidence intervals).

- Error source identification : Audit instrumentation calibration, compound stability, and assay interference (e.g., solvent cytotoxicity). Publish negative results to reduce publication bias .

Q. 2.2. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Combine multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify protein expression changes.

- Metabolomics : LC-MS/MS to track metabolic pathway perturbations.

Validate findings using CRISPR knockouts or pharmacological inhibitors of candidate targets. Present integrated data in heatmaps or pathway diagrams .

Q. 2.3. How should researchers optimize this compound’s bioavailability for in vivo studies?

- Formulation : Test nanoemulsions, liposomes, or cyclodextrin complexes to enhance solubility.

- Pharmacokinetics : Conduct ADME assays (e.g., plasma protein binding, hepatic microsomal stability).

- Dosing regimen : Use allometric scaling from in vitro IC50 to in vivo doses. Include PK/PD modeling tables with parameters like Cmax, Tmax, and AUC .

Methodological and Analytical Challenges

Q. 3.1. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Apply nonlinear regression models (e.g., Hill equation) for sigmoidal dose-response curves. Use Akaike Information Criterion (AIC) to compare model fits. Report 95% confidence intervals for IC50/EC50 values. Avoid overinterpreting p-values without effect size quantification .

Q. 3.2. How can researchers mitigate batch-to-batch variability in this compound production?

Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor temperature, pH, and reaction time during synthesis.

- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy for inline monitoring.

- Stability studies : Accelerate degradation under stress conditions (heat, light) to identify degradation pathways .

Q. 3.3. What are the best practices for integrating computational and experimental data in this compound research?

- Molecular docking : Validate binding poses with molecular dynamics simulations (≥100 ns trajectories).

- QSAR models : Curate datasets with >50 analogs for robust predictive power.

- Data sharing : Deposit raw computational outputs (e.g., PDB files, docking scores) in repositories like Zenodo .

Unresolved Questions and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.